Structural Distinction from the Nearest Commercially Cataloged Analog: Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
The most closely related commercially available comparator, ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, introduces an ethoxycarbonyl group at the pyrimidine 5-position, whereas CAS 2640823-04-5 carries a hydrogen at this position . This single substitution alters the hydrogen-bond acceptor count (HBA) from 5 in the carboxylate analog to 4 in the target compound, reduces the topological polar surface area (tPSA) from approximately 90 Ų to approximately 77 Ų, and eliminates an ionizable ester moiety . These differences directly impact membrane permeability potential and metabolic liability in a synthetic intermediate context.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 77.11 Ų |
| Comparator Or Baseline | Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate: ~90 Ų (estimated) |
| Quantified Difference | ~13 Ų lower tPSA |
| Conditions | Calculated using fragment-based method; values from mcule.com entry for CAS 2640823-04-5 and estimated for comparator . |
Why This Matters
A lower tPSA correlates with improved passive membrane permeability, making CAS 2640823-04-5 a preferable intermediate when designing CNS-penetrant or intracellular-targeting probes.
